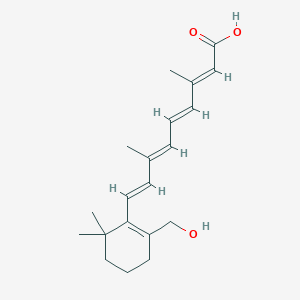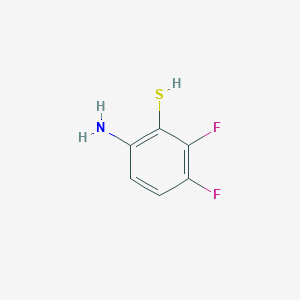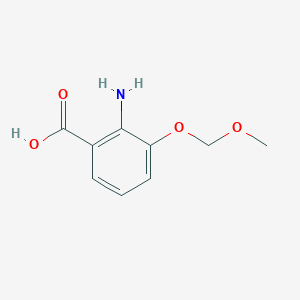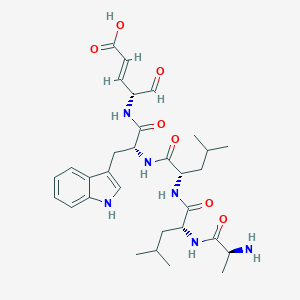
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This peptide is synthesized through a combination of chemical and enzymatic methods and has shown promising results in various research studies.
Applications De Recherche Scientifique
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has been shown to have potential applications in drug discovery and development. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to have antimicrobial activity against various bacterial and fungal strains. In addition, Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
Mécanisme D'action
The mechanism of action of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is not fully understood. However, studies have shown that it can interact with various cellular receptors and enzymes, leading to its biological effects. It has been shown to interact with toll-like receptor 4 (TLR4) and inhibit the production of pro-inflammatory cytokines. It can also inhibit the activity of bacterial enzymes such as sortase A, which is involved in the virulence of various bacterial strains. In addition, Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has been shown to induce apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has been shown to have various biochemical and physiological effects. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and activating immune cells such as macrophages and dendritic cells. It can also inhibit the growth of various bacterial and fungal strains by disrupting their cell wall synthesis and membrane integrity. In addition, Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized using chemical and enzymatic methods. It has also been shown to have high purity and yield. However, one of the limitations of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is its cost, which can be a limiting factor for large-scale experiments. In addition, the mechanism of action of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is not fully understood, which can limit its application in some research studies.
Orientations Futures
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has several potential future directions in research. It can be further studied for its potential applications in drug discovery and development, particularly in the development of new anti-inflammatory, antimicrobial, and anticancer drugs. The mechanism of action of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) can also be further elucidated to better understand its biological effects. In addition, the synthesis method of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) can be optimized to reduce its cost and increase its yield for large-scale experiments.
Conclusion
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is a cyclic peptide that has shown promising results in various research studies. It can be synthesized using chemical and enzymatic methods and has potential applications in drug discovery and development. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) has several advantages for lab experiments, but its cost can be a limiting factor. Future research directions can focus on its potential applications in drug discovery and development, elucidation of its mechanism of action, and optimization of its synthesis method.
Méthodes De Synthèse
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) is synthesized through a combination of chemical and enzymatic methods. The chemical synthesis involves the use of protected amino acids that are coupled together using peptide bond formation. The resulting linear peptide is cyclized using a cyclization agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). Enzymatic synthesis involves the use of enzymes such as cyclodextrin glycosyltransferase (CGTase) or subtilisin to catalyze the cyclization reaction. Both methods have been shown to produce high yields of Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) with high purity.
Propriétés
Numéro CAS |
140374-62-5 |
|---|---|
Nom du produit |
Cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) |
Formule moléculaire |
C31H44N6O7 |
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
(E,4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopent-2-enoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-17(2)12-24(35-28(41)19(5)32)30(43)36-25(13-18(3)4)31(44)37-26(29(42)34-21(16-38)10-11-27(39)40)14-20-15-33-23-9-7-6-8-22(20)23/h6-11,15-19,21,24-26,33H,12-14,32H2,1-5H3,(H,34,42)(H,35,41)(H,36,43)(H,37,44)(H,39,40)/b11-10+/t19-,21+,24+,25-,26+/m0/s1 |
Clé InChI |
ZWYUXHVDMBMPRH-HEZMLDQGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](/C=C/C(=O)O)C=O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C=CC(=O)O)C=O)NC(=O)C(C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C=CC(=O)O)C=O)NC(=O)C(C)N |
Séquence |
ALLWX |
Synonymes |
cyclo(Leu-Leu-Trp-Glu-Ala) cyclo(leucyl-leucyl-tryptophyl-glutamyl-alanyl) WS 7338C WS-7338C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



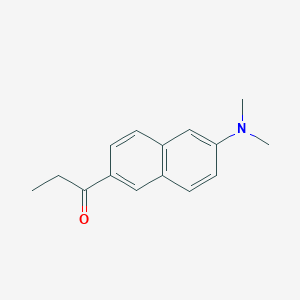
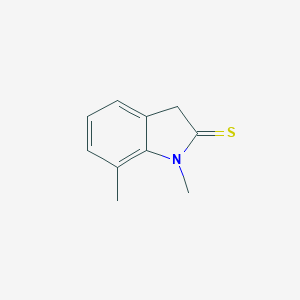
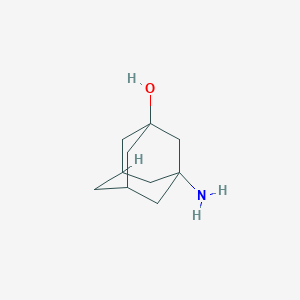
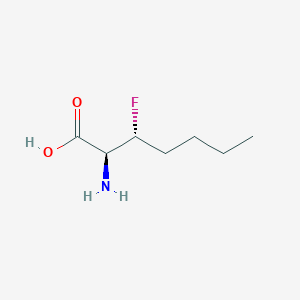
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
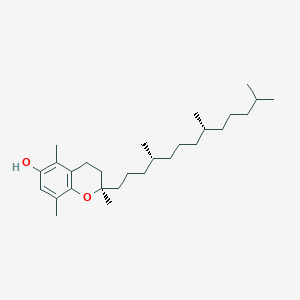
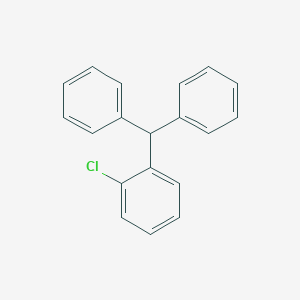
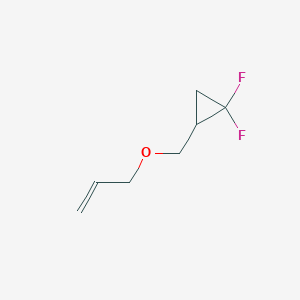
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
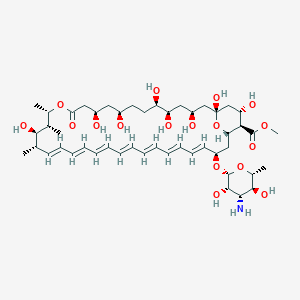
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
